molecular formula C15H20N2O2 B12200687 N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide CAS No. 202341-19-3

N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide

Cat. No.: B12200687
CAS No.: 202341-19-3
M. Wt: 260.33 g/mol
InChI Key: UKLZWMIJNSBPPY-UHFFFAOYSA-N
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Description

N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide typically involves the reaction of piperidine with an appropriate acylating agent. One common method includes the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be employed to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetic acid, while reduction could produce N-[2-hydroxy-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide .

Scientific Research Applications

N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

202341-19-3

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

N-(2-oxo-2-phenyl-1-piperidin-1-ylethyl)acetamide

InChI

InChI=1S/C15H20N2O2/c1-12(18)16-15(17-10-6-3-7-11-17)14(19)13-8-4-2-5-9-13/h2,4-5,8-9,15H,3,6-7,10-11H2,1H3,(H,16,18)

InChI Key

UKLZWMIJNSBPPY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)C1=CC=CC=C1)N2CCCCC2

solubility

29.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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